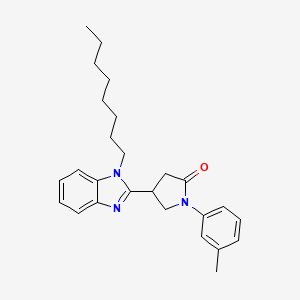
N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzylamine derivatives with naphthyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can lead to various biological effects, including inhibition of cell growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-dibenzyl-2,5-dioxopiperazine: Shares structural similarities but differs in its biological activity and applications.
Phosphoric acid dibenzyl ester 2,5-dioxo-4,4-diphenylimidazolidin-1-ylmethyl ester: Another related compound with distinct chemical properties.
Uniqueness
N,6-dibenzyl-2,5-dioxo-1,2,5,6-tetrahydro-1,6-naphthyridine-3-carboxamide is unique due to its specific naphthyridine core and the arrangement of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C23H19N3O3 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N,6-dibenzyl-2,5-dioxo-1H-1,6-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(24-14-16-7-3-1-4-8-16)19-13-18-20(25-22(19)28)11-12-26(23(18)29)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,27)(H,25,28) |
InChI-Schlüssel |
ANGQSJRGDOLZLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CN(C3=O)CC4=CC=CC=C4)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11480435.png)
![Methyl 7-(4-bromophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11480443.png)
![2,4-dichloro-N-[2-(4-fluorophenyl)ethyl]-5-sulfamoylbenzamide](/img/structure/B11480446.png)

![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide](/img/structure/B11480458.png)
![5-chloro-2-methoxy-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}benzamide](/img/structure/B11480466.png)
![Propanoic acid, 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-, ethyl ester](/img/structure/B11480471.png)
![ethyl 1-methyl-5-[3-(4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}phenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3-carboxylate](/img/structure/B11480472.png)
![8-amino-5-oxo-2-(phenylamino)-6-(pyridin-3-yl)-4,6-dihydro-5H-pyrano[2,3-d]thieno[3,2-b]pyridine-3,7-dicarbonitrile](/img/structure/B11480489.png)
![methyl {2-[N'-(2,4-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11480494.png)
![Diethyl {amino[(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B11480499.png)
![3-[(3,3-dimethylbutanoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11480507.png)
![4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11480514.png)

